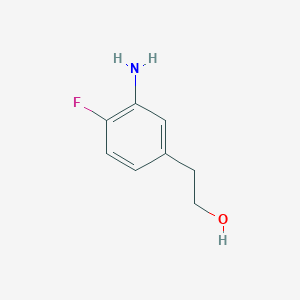
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide typically involves the reaction of (S)-2-Ethylpyrrolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:
Starting Material: (S)-2-Ethylpyrrolidine
Reagent: Hydrobromic acid (HBr)
Conditions: The reaction is usually conducted at a temperature range of 0-25°C to prevent racemization and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality.
化学反応の分析
Types of Reactions
(S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, which are valuable intermediates in organic synthesis.
科学的研究の応用
(S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
®-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide: The enantiomer of the compound, which may have different biological activities.
2-Methylpyrrolidine-2-carboxylicacidhydrobromide: A structurally similar compound with a methyl group instead of an ethyl group.
2-Propylpyrrolidine-2-carboxylicacidhydrobromide: Another analog with a propyl group.
Uniqueness
(S)-2-Ethylpyrrolidine-2-carboxylicacidhydrobromide is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it particularly valuable in asymmetric synthesis and pharmaceutical development.
特性
分子式 |
C7H14BrNO2 |
|---|---|
分子量 |
224.10 g/mol |
IUPAC名 |
(2S)-2-ethylpyrrolidine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H13NO2.BrH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1 |
InChIキー |
SLWYSGLQYYFFBT-FJXQXJEOSA-N |
異性体SMILES |
CC[C@]1(CCCN1)C(=O)O.Br |
正規SMILES |
CCC1(CCCN1)C(=O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13150350.png)
![6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150352.png)

